4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one 4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1479570-10-9
VCID: VC7688500
InChI: InChI=1S/C9H7BrFNO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)
SMILES: C1C(NC(=O)O1)C2=C(C=C(C=C2)Br)F
Molecular Formula: C9H7BrFNO2
Molecular Weight: 260.062

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one

CAS No.: 1479570-10-9

Cat. No.: VC7688500

Molecular Formula: C9H7BrFNO2

Molecular Weight: 260.062

* For research use only. Not for human or veterinary use.

4-(4-Bromo-2-fluorophenyl)-1,3-oxazolidin-2-one - 1479570-10-9

Specification

CAS No. 1479570-10-9
Molecular Formula C9H7BrFNO2
Molecular Weight 260.062
IUPAC Name 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C9H7BrFNO2/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)
Standard InChI Key FHPOSFDLHDOEIS-UHFFFAOYSA-N
SMILES C1C(NC(=O)O1)C2=C(C=C(C=C2)Br)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s systematic IUPAC name, 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one, reflects its core structure: an oxazolidinone ring (a five-membered lactam containing oxygen and nitrogen) substituted at the 4-position with a bromo- and fluoro-decorated phenyl group. The molecular formula C9H7BrFNO2\text{C}_9\text{H}_7\text{BrFNO}_2 confirms the presence of bromine and fluorine atoms, which influence its reactivity and physicochemical properties .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one is achieved through a two-step process involving carbamate formation followed by oxazolidinone ring closure. A representative method from Arkivoc involves the reaction of ethyl 4-bromo-3-fluorophenylcarbamate (3a) with (R)-epichlorohydrin (4) under basic conditions .

Reaction Scheme:

  • Carbamate Formation:
    4-Bromo-3-fluoroaniline reacts with ethyl chloroformate to yield ethyl 4-bromo-3-fluorophenylcarbamate .

  • Oxazolidinone Cyclization:
    The carbamate intermediate undergoes nucleophilic attack by epichlorohydrin, facilitated by lithium hydroxide in DMF, to form the oxazolidinone ring .

Optimization of Reaction Conditions

Table 1 summarizes critical parameters affecting the yield of 4-(4-bromo-2-fluorophenyl)-1,3-oxazolidin-2-one during the cyclization step :

EntryBaseSolventTemperatureTime (h)Yield (%)
15LiOHDMSORoom Temperature2462
19LiOHDMFRoom Temperature2465
22LiOHDMFRoom Temperature2451

The use of DMF as a solvent with LiOH as a base at room temperature provided the highest yield (65%) . Suboptimal conditions, such as using acetonitrile or weaker bases, resulted in lower yields (<30%).

Physicochemical Properties and Stability

Thermal and Chemical Stability

The oxazolidinone ring is generally stable under ambient conditions but may undergo hydrolysis under strongly acidic or basic conditions. The electron-withdrawing bromo and fluoro substituents on the phenyl ring enhance the compound’s resistance to electrophilic aromatic substitution, directing further functionalization to specific positions .

Solubility and Partitioning

While quantitative solubility data are absent, the compound’s logP (partition coefficient) can be estimated to be ~2.5 based on its molecular structure, indicating moderate lipophilicity. This property suggests potential permeability across biological membranes, a trait relevant for pharmaceutical applications .

Applications and Research Significance

Material Science

The compound’s rigid heterocyclic core makes it a candidate for designing liquid crystals or polymers with tailored thermal properties. Research into such applications remains exploratory but underscores its versatility beyond medicinal chemistry .

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